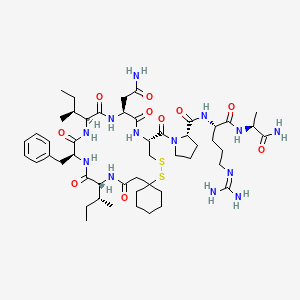![molecular formula C10H12N2 B571405 5,9-Methano-5H-pyrido[3,4-d]azepine, 6,7,8,9-tetrahydro- CAS No. 833458-84-7](/img/structure/B571405.png)
5,9-Methano-5H-pyrido[3,4-d]azepine, 6,7,8,9-tetrahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,9-Methano-5H-pyrido[3,4-d]azepine, 6,7,8,9-tetrahydro- is a chemical compound with the molecular formula C10H12N2 . It has been studied as a novel chemotype of CCR2 antagonists .
Synthesis Analysis
The synthesis of this compound involves a systematic structure-activity relationship study with respect to the ring size and the substitution on the naphthyridinone ring . This has led to the development of 1-arylamino-6-alkylheterocycle-6,7,8,9-tetrahydro-5H-pyrido .Molecular Structure Analysis
The molecular structure of this compound is based on a 6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepin-5-one scaffold . The molecular weight is 160.22.Wissenschaftliche Forschungsanwendungen
Hybrid Catalysts in Synthesis
Hybrid catalysts play a crucial role in the synthesis of complex heterocyclic compounds, offering a versatile approach for developing lead molecules with potential pharmaceutical applications. The synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, for example, demonstrates the applicability of hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, in facilitating one-pot multicomponent reactions. This methodology underscores the potential for using similar catalyst systems in synthesizing related compounds like 5,9-Methano-5H-pyrido[3,4-d]azepine, 6,7,8,9-tetrahydro- (Parmar, Vala, & Patel, 2023).
Methanotrophs and Biotechnological Applications
Methanotrophs, bacteria that utilize methane as their sole carbon source, highlight the biotechnological potential of microorganisms in producing valuable compounds. These bacteria can generate products like biopolymers and lipids, demonstrating the versatility of biological systems in synthesizing complex molecules. This area of research suggests potential biotechnological pathways for producing or modifying compounds similar to the one (Strong, Xie, & Clarke, 2015).
Ectoine Biosynthesis in Halotolerant Methanotrophs
The biosynthesis of ectoine, a compound accumulated by microorganisms to prevent osmotic stress, in halotolerant methanotrophs, provides insights into the genetic and enzymatic mechanisms involved in producing biologically active compounds. Understanding the biosynthetic pathways of ectoine could offer a framework for exploring the synthesis or modification of complex heterocyclic compounds like 5,9-Methano-5H-pyrido[3,4-d]azepine, 6,7,8,9-tetrahydro- (Reshetnikov, Khmelenina, Mustakhimov, & Trotsenko, 2011).
Azepine and Azepinone in Drug Discovery
The review on the synthesis, reactions, and biological properties of seven-membered heterocyclic compounds, including azepine and azepinone, highlights the pharmacological significance of these structures. Their applications in drug discovery suggest the importance of exploring related heterocyclic compounds, offering a context in which the chemical compound might be studied (Kaur, Garg, Malhi, & Sohal, 2021).
Eigenschaften
IUPAC Name |
4,10-diazatricyclo[6.3.1.02,7]dodeca-2(7),3,5-triene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-2-11-6-10-8-3-7(9(1)10)4-12-5-8/h1-2,6-8,12H,3-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZQBCSVPEYDEFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC1C3=C2C=CN=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60733160 |
Source


|
| Record name | 6,7,8,9-Tetrahydro-5H-5,9-methanopyrido[3,4-d]azepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60733160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,9-Methano-5H-pyrido[3,4-d]azepine, 6,7,8,9-tetrahydro- | |
CAS RN |
833458-84-7 |
Source


|
| Record name | 6,7,8,9-Tetrahydro-5H-5,9-methanopyrido[3,4-d]azepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60733160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethanone, 1-[3-fluoro-2-(methylamino)phenyl]- (9CI)](/img/no-structure.png)
![6'-[Ethyl(3-methylbutyl)amino]-2'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B571330.png)
![2-[(E)-3-(3,3-Dimethyl-1-phenyl-1,3-dihydro-2H-indol-2-ylidene)-1-propenyl]-3,3-dimethyl-1-phenyl-3H-indolium chloride](/img/structure/B571331.png)



![Cyclopropa[3,4]cyclopenta[1,2-b]quinoxaline](/img/structure/B571340.png)
